2-(2-phenyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide
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Overview
Description
2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that features both indole and pyridine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the indole ring, a common structural motif in many natural products and pharmaceuticals, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the introduction of the phenyl group. The pyridine moiety is then attached through a series of coupling reactions. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving indole and pyridine-containing molecules.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the pyridine moiety can participate in coordination chemistry. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: Lacks the pyridine moiety and acetamide linkage.
N-(pyridin-2-ylmethyl)acetamide: Lacks the indole ring.
2-(1H-indol-1-yl)acetamide: Lacks the phenyl group and pyridine moiety.
Uniqueness
2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is unique due to the combination of the indole, phenyl, and pyridine moieties in a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-phenylindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O/c26-22(24-15-19-11-6-7-13-23-19)16-25-20-12-5-4-10-18(20)14-21(25)17-8-2-1-3-9-17/h1-14H,15-16H2,(H,24,26) |
InChI Key |
LHKSZDXILCOKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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